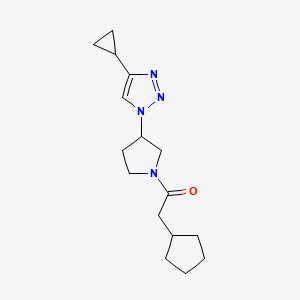

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-cyclopentyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)19-8-7-14(10-19)20-11-15(17-18-20)13-5-6-13/h11-14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMPCZBFLUOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyrrolidine derivative under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

化学反应分析

Types of Reactions

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Hydrogen gas, palladium catalyst

Nucleophiles: Sodium azide, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

科学研究应用

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets within a biological system. The triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

- However, the cyclopropane ring in ’s compound may improve metabolic stability due to its strained geometry .

- Heterocyclic Scaffolds : Replacing pyrrolidine with piperidine (as in Compound 35 ) alters steric bulk and hydrogen-bonding capacity, which could influence target binding affinity .

- Synthetic Routes: Friedel-Crafts alkylation () and CuAAC () are widely used for ethanone and triazole synthesis, respectively. The target compound likely employs similar methodologies, though specific conditions (e.g., catalysts, solvents) may vary.

Crystallographic and Computational Analysis

- Structural Characterization : Tools like SHELXL () and WinGX () are standard for small-molecule crystallography. The target compound’s analogues (e.g., ) were resolved using similar software, suggesting comparable crystallographic quality .

- Molecular Docking : Compounds with triazole-pyrrolidine scaffolds (e.g., ) show affinity for protein binding pockets, which could guide hypothetical docking studies for the target molecule .

生物活性

2-Cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclopentyl group, a triazole moiety, and a pyrrolidine ring, which are known to influence its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of triazole have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often fall within the micromolar range, indicating strong potential for therapeutic applications.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Cyclopentyl... | MCF-7 (breast) | 0.48 | Induces apoptosis via caspase activation |

| 2-Cyclopentyl... | HCT-116 (colon) | 0.78 | Cell cycle arrest at G1 phase |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with this compound increases caspase 3/7 activity, leading to programmed cell death in MCF-7 cells. Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing and electron-donating groups significantly influences the biological activity of triazole derivatives. Compounds with electron-withdrawing groups at the para position tend to exhibit higher biological activity. Conversely, modifications that introduce bulky groups may reduce efficacy.

Key Findings from SAR Studies

- Electron-Withdrawing Groups (EWG) : Enhance anticancer activity.

- Electron-Donating Groups (EDG) : Can improve selectivity but may decrease overall potency.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Triazole Derivatives : A series of triazole-based compounds were evaluated for their anticancer properties against MCF-7 and HCT-116 cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Molecular Docking Analysis : Research involving molecular docking simulations revealed that 2-cyclopentyl derivatives bind effectively to targets involved in cancer progression, suggesting a mechanism for their observed cytotoxic effects .

常见问题

Basic: What are the critical steps and analytical methods for synthesizing 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone?

Answer:

Synthesis typically involves multi-step reactions, including cyclopropane ring formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly, and pyrrolidine functionalization. Key considerations include:

- Reaction Optimization : Temperature and catalyst selection (e.g., Cu(I) for regioselective triazole formation) to avoid byproducts .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and final product .

- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and IR spectroscopy to verify carbonyl groups .

- Purity Control : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from solvent effects, dynamic conformations, or computational model limitations. Methodological approaches include:

- Comparative Analysis : Cross-validate NMR data with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set) to identify conformational flexibility .

- Dynamic NMR (DNMR) : Assess rotational barriers of the pyrrolidine ring to explain splitting patterns .

- X-ray Crystallography : Resolve ambiguities by determining the single-crystal structure and refining with SHELXL (e.g., anisotropic displacement parameters) .

Basic: What experimental techniques are essential for determining the compound’s three-dimensional structure?

Answer:

- X-ray Crystallography :

- Computational Modeling : Molecular mechanics (MMFF94) or DFT (B3LYP) to predict stable conformers .

Advanced: How does the triazole-pyrrolidine scaffold influence biological activity, and how can target interactions be studied?

Answer:

- Role of Triazole : Acts as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., kinases) or receptors. The cyclopropyl group may sterically stabilize interactions .

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .

- Molecular Docking : Use AutoDock Vina to simulate interactions, focusing on triazole-pyrrolidine orientation in active sites .

- Mutagenesis : Identify critical residues by comparing wild-type and mutant target proteins .

Advanced: How should researchers address conflicting bioactivity results across different assays?

Answer:

Contradictions may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple assays (e.g., fluorescence-based vs. radiometric) .

- Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .

- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .

Basic: What computational tools are recommended for optimizing the compound’s structure and properties?

Answer:

- Conformational Analysis : Gaussian 16 (DFT/B3LYP) to optimize geometry and calculate electrostatic potential maps .

- Solubility Prediction : Use COSMO-RS (via Turbomole) to estimate logP and aqueous solubility .

- ADME Modeling : SwissADME for predicting permeability (e.g., Blood-Brain Barrier penetration) .

Advanced: How can researchers validate the synthetic route’s scalability without industrial data?

Answer:

- Flow Chemistry : Test continuous synthesis in microreactors to assess heat/mass transfer limitations .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to optimize sustainability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

- Waste Disposal : Segregate organic waste and neutralize with activated charcoal before incineration .

Advanced: How can cryo-EM complement X-ray data for studying large complexes involving this compound?

Answer:

- Sample Preparation : Embed the compound-target complex in vitreous ice for single-particle analysis .

- Data Processing : Use RELION for 3D reconstruction to resolve binding interfaces at ~3 Å resolution .

Advanced: What strategies can reconcile discrepancies between computational predictions and experimental bioactivity?

Answer:

- Force Field Adjustments : Modify AMBER parameters for triazole-pyrrolidine torsional angles to improve docking accuracy .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。